Cimetidine EP Impurity H

説明

Contextualization of Impurity Management in Pharmaceutical Sciences

The management of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, underpinned by a comprehensive regulatory framework. aquigenbio.comnih.gov Regulatory bodies like the European Pharmacopoeia (EP) and guidelines from the International Council for Harmonisation (ICH) establish stringent standards for the control of impurities. drugfuture.comijcrt.orgeuropa.eu These standards are not merely procedural; they are in place to ensure the quality, safety, and efficacy of the final drug product. aquigenbio.com The core principle of impurity management involves a proactive and scientific approach to identify, quantify, and control substances that differ from the intended active pharmaceutical ingredient (API). ijcrt.org This process encompasses the entire lifecycle of a drug, from the initial selection of raw materials and optimization of the manufacturing process to the implementation of robust quality control measures for the final formulation. ijcrt.org

The European Pharmacopoeia, for instance, provides detailed monographs for substances intended for pharmaceutical use, which include specific tests and acceptance criteria for impurities. drugfuture.comeuropa.eu These monographs, complemented by general chapters on impurity control, are legally binding and essential for ensuring that all marketed drugs meet the required quality standards. drugfuture.comlgcstandards.com The establishment of analytical methods and acceptance criteria for these impurities is a critical step, based on toxicological considerations, regulatory guidelines, and the therapeutic dose of the drug. ijcrt.org

Significance of Related Substances and Degradation Products in Active Pharmaceutical Ingredients

Impurities in active pharmaceutical ingredients (APIs) are broadly classified into related substances and degradation products. Related substances often originate from the synthetic process and may include starting materials, intermediates, by-products, and enantiomeric impurities. nih.gov Degradation products, on the other hand, are formed during storage or as a result of the drug's interaction with excipients, packaging materials, or environmental factors like light and heat. nih.gov

The presence of these impurities, even in minute quantities, can have significant consequences. They may reduce the therapeutic efficacy of the drug, decrease its shelf-life, or, in some cases, induce toxic or unexpected pharmacological effects. aquigenbio.com Therefore, the identification, characterization, and control of these substances are paramount to patient safety. The process of "impurity profiling" involves the detection, isolation, and structural elucidation of these compounds to understand their potential impact. ijcrt.org Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. nih.govacs.orgchimia.ch

Overview of Cimetidine Chemical Structure and its Impurity Landscape Research

Cimetidine is a histamine H2-receptor antagonist used to reduce stomach acid production. Its chemical structure features an imidazole ring, a thioether linkage, and a cyanoguanidine group. This complexity gives rise to a number of potential impurities during its synthesis and storage.

The European Pharmacopoeia monograph for Cimetidine lists several specified impurities, designated with letters, including Impurity H. drugfuture.com Research into the impurity profile of cimetidine has led to the identification and characterization of numerous related substances. For instance, studies have utilized techniques like ion-pair reversed-phase HPLC to detect minor impurities at levels below 0.1%. nih.gov These investigations often involve isolating the impurities using preparative HPLC followed by structural elucidation using NMR and mass spectrometry. nih.gov

The specified impurities in the Cimetidine EP monograph include:

Impurity B

Impurity C

Impurity D

Impurity E (Cimetidine Sulfoxide)

Impurity F

Impurity G

Impurity H drugfuture.com

The analytical control of these impurities is typically achieved using liquid chromatography, as detailed in the pharmacopoeia. drugfuture.com For Cimetidine, the EP monograph specifies a liquid chromatography method where impurities are identified by their retention time relative to the main cimetidine peak. In this system, Cimetidine EP Impurity H has a relative retention time of about 2.3. drugfuture.com

Scope and Academic Research Objectives for this compound Investigation

The investigation of this compound is primarily driven by the need to comply with the stringent regulatory requirements for pharmaceutical quality and safety. As a specified impurity in the European Pharmacopoeia, its control is mandatory. drugfuture.com The academic and industrial research objectives for investigating this particular compound are multifaceted.

A primary objective is the development and validation of robust analytical methods to accurately detect and quantify this compound in the drug substance and final product. aquigenbio.comclearsynth.com This ensures that the impurity can be consistently monitored and maintained below the established acceptance criteria. The availability of a certified reference standard for this compound is crucial for these analytical activities, serving as a benchmark for identification and quantification. aquigenbio.comsigmaaldrich.com

Another key objective is to understand the formation pathways of Impurity H. While not explicitly detailed in the search results, research in this area would aim to identify the specific reaction conditions or starting material contaminants that lead to its generation. This knowledge is vital for optimizing the manufacturing process to minimize the formation of this impurity, a core principle of Quality by Design (QbD).

Furthermore, the investigation serves to ensure the safety of the drug product . By characterizing and controlling specified impurities like H, manufacturers can prevent potentially harmful substances from reaching the patient. The limits set by the pharmacopoeia are based on safety data, and adherence to these limits is a fundamental aspect of patient safety.

特性

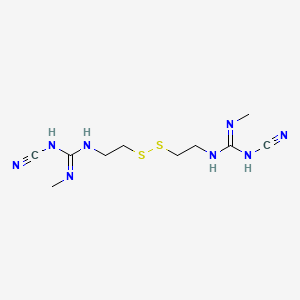

IUPAC Name |

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGYLDJRZJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Formation of Cimetidine Ep Impurity H

Elucidation of Potential Reaction Pathways for Cimetidine EP Impurity H Generation

The generation of impurities is a common challenge in pharmaceutical manufacturing, arising from various sources such as starting materials, intermediates, reagents, and side reactions. researchgate.net The structure of this compound, which is a symmetrical dimer connected by a disulfide bond, provides significant insight into its formation pathway. cymitquimica.com The most plausible route is the oxidative dimerization of a thiol-containing precursor.

The synthesis of Cimetidine typically involves the reaction between two key intermediates: a substituted imidazole and a guanidine derivative. nih.gov Specifically, one common pathway reacts 4-halomethyl-5-methylimidazole with N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine under alkaline conditions.

Based on the final structure of Impurity H, its direct precursor is identified as N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine . This intermediate contains a reactive thiol (-SH) group. If this precursor does not react completely with the imidazole counterpart, it can undergo a side reaction. The formation of the disulfide bond in Impurity H occurs through the oxidative coupling of two molecules of this mercaptoethyl guanidine precursor.

The reaction likely proceeds through short-lived, reactive intermediates such as thiyl radicals (RS•) or sulfenic acids (RSOH), depending on the specific oxidizing species present in the reaction mixture.

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively available in the public domain. However, based on general chemical principles of disulfide bond formation, several factors can be postulated to govern the reaction's kinetics.

The rate of formation of Impurity H would be dependent on:

The concentration of the N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine precursor.

The concentration and nature of the oxidizing agent(s). Common oxidants can include dissolved atmospheric oxygen, residual peroxides in solvents, or trace metal ion catalysts.

The pH of the reaction medium, which influences the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻).

Thermodynamically, the oxidation of thiols to disulfides is generally a favorable process under aerobic or oxidizing conditions. The stability of the resulting disulfide bond in Impurity H suggests that its formation is an energetically favorable side reaction when the thiol precursor is available.

Identification of Precursors and Intermediates

Influence of Cimetidine Synthesis Route on Impurity H Profile

The chosen synthetic route for Cimetidine and the efficiency of its execution have a direct impact on the impurity profile of the final product. uantwerpen.be The formation of Impurity H is a direct consequence of a side reaction involving one of the key starting materials.

The main reaction for Cimetidine synthesis involves the S-alkylation of the thiol group of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine by the imidazole intermediate. The formation of Impurity H competes with this primary reaction pathway. Therefore, any synthesis route or condition that leads to an excess of the thiol precursor or slows down the main S-alkylation reaction will invariably increase the likelihood of the oxidative dimerization side reaction, resulting in higher levels of Impurity H.

Synthesis strategies that ensure the rapid and complete consumption of the thiol intermediate, for instance by controlling the stoichiometry and addition rate of the reactants, are crucial for minimizing the formation of Impurity H.

Impact of Process Parameters on this compound Formation During Manufacturing

Control of critical process parameters is fundamental to ensuring the quality and purity of any API. researchgate.net For Cimetidine, several parameters can significantly influence the rate of formation of Impurity H.

Temperature is a critical parameter in most chemical reactions. researchgate.net The rate of Impurity H formation is expected to increase with higher temperatures, as this would accelerate the rate of the oxidative side reaction. While specific data for Impurity H is scarce, studies on other pharmaceutical impurities often show a positive correlation between temperature and impurity generation. researchgate.net

The influence of pressure is generally considered less significant for liquid-phase reactions unless gaseous reagents, such as oxygen, are directly involved. Elevated pressure could increase the concentration of dissolved oxygen in the reaction mixture, potentially leading to a higher rate of thiol oxidation and, consequently, more Impurity H.

The choice of solvents and the purity of reagents play a pivotal role in controlling impurity formation. researchgate.net

Reagents and Catalysts: The presence of oxidizing agents is the most direct cause of Impurity H formation. These can be introduced as contaminants in starting materials or reagents. Furthermore, trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up the oxidation of thiols by atmospheric oxygen.

Solvents: The solvent system can influence impurity formation by affecting the solubility of reactants and reagents, such as dissolved oxygen. Solvents prone to forming perox upon storage (e.g., certain ethers) can introduce potent oxidizing agents into the reaction.

pH: The synthesis of Cimetidine is typically conducted under alkaline conditions (pH 8.5–9.0). The thiol group of the precursor is more susceptible to oxidation in its deprotonated thiolate form, which is favored at higher pH. Therefore, precise control of pH is essential to balance the desired S-alkylation reaction against the undesired oxidative dimerization.

The following table summarizes the postulated impact of various process parameters on the formation of this compound.

| Parameter | Condition | Postulated Effect on Impurity H Formation | Rationale |

| Temperature | Increase | Increase | Accelerates the rate of the oxidative dimerization side reaction. |

| Pressure | Increase | Potential Increase | May increase the concentration of dissolved atmospheric oxygen, a key oxidant. |

| Oxidizing Agents | Presence | Increase | Directly drives the conversion of the thiol precursor to the disulfide impurity. |

| Metal Ion Catalysts | Presence | Increase | Catalyzes the oxidation of the thiol precursor by dissolved oxygen. |

| pH | Increase (Alkaline) | Increase | Favors the formation of the more easily oxidized thiolate anion from the precursor. |

| Thiol Precursor Concentration | Increase | Increase | Higher availability of the precursor for the dimerization side reaction. |

Effect of Temperature and Pressure Regimes

Degradation Pathway Elucidation for this compound

The stability of a pharmaceutical compound is a critical attribute, and forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. scholarsresearchlibrary.comlhasalimited.org These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, light, and heat to provoke degradation. The elucidation of these pathways for this compound is crucial for developing stable formulations and appropriate analytical methods.

Acid-induced degradation studies are performed to understand a molecule's susceptibility to hydrolysis under acidic conditions. This is a common degradation pathway for drugs and their impurities, particularly those containing acid-labile functional groups.

Research Findings: The methodology for studying acid-induced degradation involves dissolving this compound in acidic solutions of varying strengths and observing the formation of degradants over time. The primary functional group susceptible to acid hydrolysis in Impurity H is the cyano-guanidine moiety. The hydrolysis could potentially lead to the formation of corresponding amides or carboxylic acids. The disulfide bond is generally stable to non-oxidizing acids, but cleavage could occur under certain conditions.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the standard analytical technique to separate and identify the resulting degradation products. By comparing the chromatographic profiles of the stressed and unstressed samples, new peaks corresponding to degradants can be identified and their structures elucidated using their mass-to-charge ratio and fragmentation patterns.

Table 1: Typical Methodologies for Acid-Induced Degradation Studies

| Parameter | Description |

|---|---|

| Acidic Media | Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 N to 1 N. |

| Temperature | Studies are often conducted at ambient and elevated temperatures (e.g., 40-80°C) to accelerate degradation. |

| Duration | Samples are analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics. |

| Analytical Technique | RP-HPLC with UV and/or mass spectrometric detection (LC-MS) for separation and identification of degradants. scholarsresearchlibrary.com |

Base-induced degradation studies assess the stability of a substance in alkaline conditions. Similar to acid hydrolysis, many functional groups are susceptible to base-catalyzed hydrolysis.

Research Findings: For this compound, the cyano-guanidine group is the most likely site for base-catalyzed hydrolysis. The experimental setup involves treating the impurity with basic solutions like sodium hydroxide (NaOH). The reaction is monitored over time using HPLC to track the disappearance of the parent impurity and the appearance of new degradation products. The disulfide linkage within Impurity H is generally more stable under basic conditions compared to acidic or oxidative environments but can be cleaved by strong nucleophiles or reducing agents.

Table 2: Typical Methodologies for Base-Induced Degradation Studies

| Parameter | Description |

|---|---|

| Basic Media | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) at concentrations typically from 0.1 N to 1 N. |

| Temperature | Ambient and accelerated conditions (e.g., 40-80°C). |

| Duration | Time points are selected based on the reactivity of the compound, ranging from hours to days. |

| Analytical Technique | RP-HPLC with UV/MS detection to monitor the degradation profile. |

Oxidative degradation studies are crucial for compounds that may be susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.

Research Findings: The most susceptible functional group to oxidation in this compound is the disulfide bond (-S-S-). Oxidation can lead to the formation of various sulfur-oxide species, such as thiosulfinates and thiosulfonates. The parent drug, cimetidine, is known to undergo oxidation at its thioether sulfur to form cimetidine sulfoxide. researchgate.neto2hdiscovery.co Therefore, it is highly probable that the disulfide bond in Impurity H would be a primary target of oxidation.

Methodologies involve treating an aqueous solution of the impurity with an oxidizing agent like hydrogen peroxide (H₂O₂). The reaction mixture is then analyzed, typically by LC-MS, to identify the oxidized products.

Table 3: Typical Methodologies for Oxidative Degradation Studies

| Parameter | Description |

|---|---|

| Oxidizing Agent | Hydrogen peroxide (H₂O₂) is commonly used, typically at a concentration of 3-30%. |

| Solvent | An aqueous or hydro-alcoholic solution of the impurity. |

| Temperature | Usually performed at room temperature to mimic real-world storage conditions, but can be accelerated with heat. |

| Duration | Monitored over several hours to observe the extent of degradation. |

| Analytical Technique | LC-MS is essential for identifying the various oxidized species formed. researchgate.net |

Photolytic degradation studies evaluate the effect of light on the stability of a drug substance. These studies are critical for determining appropriate packaging and storage conditions. scholarsresearchlibrary.com

Research Findings: While the parent cimetidine has been reported to be relatively resistant to direct photolysis, it can be degraded by photosensitized oxidation, reacting with species like singlet oxygen. nih.govpublish.csiro.au For this compound, photostability studies would involve exposing a solution of the compound to a light source that provides both UV and visible output, as specified by ICH guidelines. The study should be conducted in a controlled environment to separate the effects of light from thermal degradation. The disulfide bond and the imidazole ring are potential chromophores that could absorb light and initiate degradation. Degradation products are monitored by HPLC.

Table 4: Typical Methodologies for Photolytic Degradation Studies

| Parameter | Description |

|---|---|

| Light Source | A calibrated light source providing a combination of UV and visible light (e.g., Xenon lamp or metal halide lamp). |

| Sample Preparation | Solutions of the impurity in an inert solvent, as well as solid-state samples, are exposed. |

| Control Sample | A parallel sample is kept in the dark at the same temperature to act as a control. |

| Duration | Exposure is carried out for a specific duration or until significant degradation is observed. |

| Analytical Technique | HPLC with UV detection is the primary method for quantification. LC-MS is used for the identification of photoproducts. researchgate.net |

Thermal degradation studies assess the stability of a substance when exposed to high temperatures. This helps in determining the shelf-life and storage conditions of the drug substance. scholarsresearchlibrary.com

Research Findings: Forced thermal degradation is typically performed on the solid-state impurity. The sample is heated in a controlled oven at temperatures significantly higher than those encountered during normal storage. The disulfide bond in this compound may be susceptible to thermal cleavage, potentially leading to the formation of thiol-containing species or other rearrangement products. In studies on impurities of other H2-receptor antagonists, thermal degradation has been shown to be a significant pathway. researchgate.net Analysis of the heated sample by HPLC and LC-MS would reveal the presence of any thermal degradants.

Table 5: Typical Methodologies for Thermal Degradation Studies

| Parameter | Description |

|---|---|

| Condition | Dry heat applied in a thermostatically controlled oven. |

| Temperature | Temperatures are chosen based on the melting point and stability of the compound (e.g., 60°C, 80°C, 105°C). |

| Sample Form | Typically conducted on the solid-state sample. |

| Duration | The study can last from several days to weeks, with samples withdrawn periodically for analysis. |

| Analytical Technique | HPLC for quantification of the parent impurity and LC-MS for the characterization of degradation products. |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. It is one of the most common degradation mechanisms for pharmaceuticals and can be catalyzed by acid or base.

Advanced Analytical Methodologies for the Characterization and Quantification of Cimetidine Ep Impurity H

Chromatographic Separation Sciences for Impurity H Analysis

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolving power and sensitivity. acs.orgnih.gov For Cimetidine EP Impurity H, a variety of chromatographic methods are employed to ensure its levels are within the stringent limits set by regulatory bodies.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of cimetidine and its related impurities. nih.gov The development of a robust and reliable HPLC method is a multi-faceted process that involves careful selection of the stationary phase and mobile phase, and strategies to enhance specificity and resolution. journalbji.com

The choice of the stationary phase is critical in achieving the desired separation. For the analysis of cimetidine and its impurities, reversed-phase (RP) HPLC is commonly utilized. nih.gov C18 and C8 columns are frequently employed as the stationary phase. journalbji.commolnar-institute.com These non-polar stationary phases, in conjunction with a polar mobile phase, allow for the separation of compounds based on their hydrophobicity.

The eluent system, or mobile phase, typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like cimetidine and its impurities. acs.org For instance, a mobile phase consisting of acetonitrile and a phosphate buffer has been used effectively. Ion-pair reversed-phase HPLC has also been employed to detect minor impurities in cimetidine, demonstrating the versatility of this technique. nih.gov

Table 1: Example HPLC Parameters for Cimetidine Impurity Analysis

| Parameter | Condition | Reference |

| Column | C8 or C18 | journalbji.commolnar-institute.com |

| Mobile Phase | Acetonitrile and Phosphate Buffer | |

| Detection | UV at 220 nm |

This table presents a generalized set of HPLC conditions and may require optimization for specific applications.

Method specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities, degradation products, and the active pharmaceutical ingredient (API) itself. nih.gov Achieving adequate resolution between this compound and other closely eluting peaks is a key objective.

Strategies to enhance resolution include:

Gradient Elution: A programmed change in the mobile phase composition during the chromatographic run can be used to improve the separation of complex mixtures of impurities with varying polarities. acs.org

Optimization of Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes, thereby influencing their retention times and improving separation. acs.org

Use of Different Organic Modifiers: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can significantly impact selectivity and resolution. lcms.cz

Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility. mdpi.com

Stationary Phase Selection and Eluent System Design

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. molnar-institute.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The principles of method development for UHPLC are similar to HPLC but often require more rigorous optimization of parameters like flow rate and gradient profile to fully leverage the benefits of the technology. molnar-institute.com The transfer of methods from HPLC to UHPLC is a common practice to enhance efficiency in quality control laboratories. molnar-institute.com

Gas Chromatography (GC) Applications in Related Substance Analysis

While liquid chromatography is the predominant technique for analyzing cimetidine impurities, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile impurities that may be present. clearsynth.comresearchgate.net Although direct application for the non-volatile this compound is not typical, GC can be used to analyze related volatile substances or starting materials used in the synthesis of cimetidine.

Supercritical Fluid Chromatography (SFC) in Impurity Profiling

Supercritical Fluid Chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromicent.de SFC can offer orthogonal selectivity to reversed-phase HPLC, meaning it separates compounds based on different chemical properties. chromicent.de This can be particularly advantageous for resolving co-eluting peaks that are difficult to separate by HPLC. The use of various stationary phases and modifiers (co-solvents) in SFC provides a high degree of flexibility in method development for complex impurity profiles. chromicent.de While specific applications for this compound are not widely documented, the potential of SFC as a complementary technique for comprehensive impurity profiling is significant. chromicent.deontosight.ai

Chiral Chromatography Techniques for Enantiomeric Impurity H Forms (if stereoisomers exist)

This compound is chemically defined as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine). An examination of its molecular structure reveals the absence of any chiral centers or elements of asymmetry. The molecule is symmetrical, meaning it cannot exist as different stereoisomers (enantiomers or diastereomers).

Consequently, chiral chromatography, a method used to separate stereoisomeric forms of a compound, is not applicable for the analysis of this compound. Standard chromatographic techniques are sufficient for its separation and quantification.

Spectroscopic and Spectrometric Characterization of this compound

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing a comprehensive structural assignment. While detailed proprietary data is often held by manufacturers of reference standards, the expected spectral characteristics can be deduced from the known structure of the compound. nih.gov Commercial suppliers of this compound (CAS No. 74886-59-2) provide comprehensive characterization data with their reference standards, confirming that such analyses are standard practice for its identification. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals would correspond to the methyl (N-CH₃) and methylene (-CH₂-S- and -N-CH₂-) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would show distinct signals for the methyl carbon, the two types of methylene carbons, the cyano group carbon (-C≡N), and the guanidine carbon (C=N).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the -CH₂-CH₂- connectivity in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals for the methyl and methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this flexible molecule, NOESY could provide information about the spatial proximity of different proton groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~2.8 (singlet) | ~28 |

| -N-CH ₂- | ~3.4 (triplet) | ~41 |

| -S-CH ₂- | ~2.9 (triplet) | ~38 |

| C ≡N | N/A | ~117 |

| N-C (=N-CN)-N | N/A | ~160 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound, as well as for providing structural information through the analysis of its fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₀H₁₈N₈S₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely measured and compared against the theoretical value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈N₈S₂ |

| Molecular Weight | 314.43 g/mol |

| Theoretical Exact Mass [M] | 314.1099 |

| Theoretical m/z of [M+H]⁺ | 315.1177 |

Tandem mass spectrometry involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the impurity.

For this compound, the disulfide bond (-S-S-) is a likely site for initial cleavage under MS/MS conditions. Other characteristic fragmentations would involve the loss of the cyano-guanidine side chain or cleavage of the ethyl chain. Analyzing these fragmentation pathways provides definitive evidence for the structure of the impurity. The symmetrical nature of the molecule would lead to predictable fragment ions corresponding to the cleavage of the disulfide bond, resulting in ions representing approximately half of the molecule.

Ionization Techniques in Impurity H Mass Spectrometry (e.g., ESI, APCI)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of pharmaceutical impurities. uantwerpen.be The choice of ionization source is critical and depends on the analyte's physicochemical properties, such as polarity and thermal stability. rsc.org For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant soft ionization techniques. microsaic.com

Electrospray Ionization (ESI): ESI is a soft ionization method particularly suitable for polar and thermally labile molecules, making it a primary choice for many pharmaceutical impurities. uantwerpen.bemicrosaic.com It transfers ions from a solution into the gas phase, which is advantageous for compounds that are already ionized in solution. shimadzu.com Studies focused on cimetidine and its impurities have successfully used ESI-MS for structural confirmation, demonstrating its effectiveness. acs.orgnih.gov ESI is known for its ability to produce multiply charged ions, which can be beneficial for analyzing high molecular weight compounds, although for an impurity of this size, the protonated molecular ion [M+H]⁺ would be the primary species of interest. rsc.orgmicrosaic.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique, but it is generally more suitable for less polar to medium-polarity compounds. shimadzu.com The process involves spraying the sample solution into a heated nebulizer to create a fine aerosol, which is then ionized by corona discharge. microsaic.com Unlike ESI, APCI is less prone to generating multiply charged ions and is often used for analyzing compounds that are not easily ionized in solution. microsaic.comshimadzu.com While ESI is often the first approach, APCI serves as a valuable alternative, especially if the impurity shows poor ionization efficiency with ESI. uantwerpen.be

The selection between ESI and APCI is crucial for achieving the sensitivity needed for impurity analysis.

Table 1: Comparison of ESI and APCI for Impurity H Analysis

| Criteria | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ions are generated from a solution passed through a charged capillary, forming charged droplets. microsaic.com | A corona discharge ionizes solvent molecules, which then transfer protons to analyte molecules in a gas phase. shimadzu.com |

| Analyte Polarity | Ideal for polar and ionic compounds. | Suitable for low- to medium-polarity compounds. shimadzu.com |

| Ion Formation | Often forms multiply charged ions [M+nH]ⁿ⁺. microsaic.com | Typically generates singly charged ions [M+H]⁺. microsaic.com |

| Applicability to Impurity H | Highly applicable due to the polar nature of the guanidine and cyano functional groups. | Potentially applicable, serves as a complementary technique to ESI. uantwerpen.be |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nsf.govsci-hub.se The analysis involves exposing a sample to infrared radiation and measuring the specific frequencies at which the molecule's bonds vibrate. upi.edu This provides a unique molecular fingerprint. For this compound, FT-IR can confirm the presence of key structural motifs.

Based on the structure of 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), several characteristic absorption bands would be expected in its FT-IR spectrum. A study on the parent compound, cimetidine, identified a broad band around 3240 cm⁻¹ corresponding to N-H stretching vibrations. researchgate.net Similar features would be anticipated for Impurity H, along with signals from its other functional groups.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Guanidine) | 3400 - 3100 | Stretching |

| C-H (Alkyl) | 3000 - 2850 | Stretching |

| C≡N (Cyano) | 2260 - 2220 | Stretching |

| C=N (Guanidine) | 1690 - 1640 | Stretching |

| C-S (Thioether linkage-related) | 715 - 670 | Stretching |

Data compiled from general FT-IR correlation charts. upi.edu

The identification of these bands provides strong evidence for the proposed chemical structure of the impurity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample to detect and quantify molecules containing chromophores. nih.goviajps.com A chromophore is a part of a molecule responsible for its color, typically a covalently unsaturated group that undergoes electronic transitions upon absorbing UV or visible light. iajps.com This technique is widely used in pharmaceutical quality control for quantifying impurities. thermofisher.com

For Cimetidine, the absorption maximum (λmax) has been reported at approximately 228-229 nm in various solvents. researchgate.netijpra.com This absorption is attributed to the substituted imidazole ring in the parent drug. This compound lacks the imidazole ring; its UV absorption arises from the electronic transitions within the two N-cyano-N'-methylguanidine moieties. The key chromophoric systems are the carbon-nitrogen double bond (C=N) of the guanidine group and the carbon-nitrogen triple bond (C≡N) of the cyano group, which are in conjugation. These groups are responsible for π→π* and n→π* electronic transitions.

The specific λmax and molar absorptivity (ε) for Impurity H would need to be determined experimentally using a purified reference standard. This data is essential for developing quantitative analytical methods, such as those using HPLC with UV detection. upi.edu

Hyphenated Techniques for Comprehensive Impurity Profiling of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling and identification of pharmaceutical impurities. dntb.gov.ua These methods provide unparalleled sensitivity and structural information from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the foremost technique for identifying and quantifying trace-level impurities in drug substances. uantwerpen.be It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

Several LC-MS/MS methods have been developed for the analysis of cimetidine in biological matrices, which can be adapted for impurity profiling. researchgate.netacademicjournals.orgnih.gov A typical method involves reversed-phase chromatography followed by detection using an ESI source. researchgate.net For this compound, an LC-MS/MS method would involve separating the impurity from cimetidine and other related substances on a C18 column, followed by ionization and fragmentation to obtain structural information. academicjournals.org The MS/MS analysis of the protonated molecular ion (m/z 315.1) would yield characteristic fragment ions, confirming the impurity's identity and allowing for its sensitive quantification.

Table 4: Representative LC-MS/MS Parameters for Cimetidine-Related Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 5 µm) nih.gov | Separation of polar and non-polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate/Formate Buffer researchgate.netacademicjournals.org | Elution and separation of analytes. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov | Generation of gas-phase ions (e.g., [M+H]⁺). |

| MS Detection | Tandem Quadrupole (MS/MS) | Structural confirmation and quantification. |

| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov | Highly specific and sensitive quantification by monitoring a specific precursor-to-product ion transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and thermally stable compounds. uantwerpen.be In pharmaceutical analysis, it is often employed to identify residual solvents or volatile process-related impurities. uantwerpen.be

Given the high molecular weight (314.43 g/mol ) and the presence of multiple polar functional groups (guanidine, cyano), this compound is a non-volatile compound. clearsynth.com Therefore, direct analysis by GC-MS is not feasible without a chemical derivatization step to increase its volatility and thermal stability. While GC-MS is a critical tool in impurity profiling, its application for a complex, polar impurity like Impurity H is limited compared to LC-MS. uantwerpen.be It might be considered if specific volatile degradation products of the impurity were under investigation. uantwerpen.be

LC-NMR Coupling for Online Structural Confirmation

The coupling of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) provides an exceptionally powerful platform for the unambiguous structural elucidation of unknown impurities directly from a mixture. dntb.gov.uawdh.ac.id While LC-MS provides molecular weight and fragmentation data, LC-NMR delivers detailed information about the carbon-hydrogen framework of a molecule, enabling definitive structure confirmation.

In the context of this compound, an LC-NMR experiment would involve:

Chromatographic separation of the impurity using an HPLC system.

Diversion of the peak corresponding to Impurity H into the NMR spectrometer.

Acquisition of proton (¹H) and other relevant NMR spectra (e.g., 2D-NMR like COSY) on the isolated compound while it is in the flow cell.

This technique is particularly valuable when an authentic reference standard of the impurity is unavailable for offline NMR analysis. It allows for online, real-time structural confirmation, significantly accelerating the impurity identification process in pharmaceutical development. wdh.ac.id

Multi-Dimensional Chromatography for Complex Mixture Resolutioncleanchemlab.com

For particularly complex samples where one-dimensional chromatography may not provide sufficient resolution, multi-dimensional chromatography offers a powerful solution. nih.govbenthamdirect.com This technique involves coupling two or more chromatographic separations with different selectivities (orthogonal systems) to significantly increase the peak capacity and resolving power. nih.govchromatographyonline.com

One common approach is two-dimensional liquid chromatography (2D-LC). In a 2D-LC setup, a fraction or multiple fractions (heart-cutting) from the first dimension (¹D) separation are transferred to a second dimension (²D) column with a different stationary phase for further separation. theanalyticalscientist.comamericanpharmaceuticalreview.comresearchgate.netbenthamdirect.com For instance, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction liquid chromatography (HILIC) or a different type of reversed-phase column in the second dimension to resolve co-eluting peaks. nih.govchromatographyonline.com This is particularly useful for detecting and quantifying trace impurities that might be hidden under the large peak of the active pharmaceutical ingredient (API) in a one-dimensional chromatogram. americanpharmaceuticalreview.com

The use of multiple heart-cutting 2D-LC allows for the targeted analysis of several peaks of interest from the first dimension, providing a comprehensive impurity profile. nih.govbenthamdirect.com This advanced technique, often coupled with mass spectrometry, is becoming increasingly important in pharmaceutical analysis for ensuring the purity and safety of drug substances like cimetidine.

Data Tables

Table 1: Physicochemical Properties of Cimetidine EP Impurity H

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,1'-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) | theanalyticalscientist.comamericanpharmaceuticalreview.comcleanchemlab.comclearsynth.com |

| Synonyms | Cimetidine Disulfane Impurity | theanalyticalscientist.com |

| CAS Number | 74886-59-2 | clearsynth.com |

| Molecular Formula | C10H18N8S2 | theanalyticalscientist.comclearsynth.com |

| Molecular Weight | 314.43 g/mol | theanalyticalscientist.comclearsynth.com |

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Expected Outcome | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Provides information on the proton environment and connectivity. | nih.gov |

| ¹³C NMR | Structural Elucidation | Provides information on the carbon skeleton. | nih.gov |

| Mass Spectrometry (MS) | Identification & Structural Confirmation | Determines molecular weight and fragmentation pattern. | researchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic functional groups. | |

| HPLC-UV | Quantification and Purity Assessment | Separates and quantifies the impurity. | |

| LC-MS | Identification and Quantification | Provides high-sensitivity separation and identification. | researchgate.netresolvemass.ca |

Conclusion

Development of Impurity Profiling Methodologies in Cimetidine Research

Impurity profiling is a critical aspect of pharmaceutical development, aimed at the identification, characterization, and quantification of impurities in drug substances and products. arastirmax.comajprd.com For Cimetidine, the development of robust impurity profiling methods is essential to ensure its safety and efficacy. ajprd.com The process involves a systematic approach to detect and identify various impurities, including this compound, which may arise during synthesis or degradation. nih.govresearchgate.net

Modern analytical techniques are central to the development of these profiling methodologies. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with UV detection or Mass Spectrometry (MS) for enhanced sensitivity and structural elucidation. nih.gov The use of hyphenated techniques like LC-MS has revolutionized impurity profiling by enabling not only the separation of impurities but also their structural identification. arastirmax.com Other advanced methods such as Ultra-Performance Liquid Chromatography (UPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy also play a significant role in the comprehensive characterization of impurities. nih.gov

Forced degradation studies are an integral part of developing stability-indicating assay methods. These studies involve subjecting the drug substance to various stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation to generate potential degradation products. The analytical method must then be capable of separating these degradation products from the active pharmaceutical ingredient (API) and other impurities. nih.govresearchgate.net

The information gathered from these profiling studies is vital for establishing the biological safety of individual impurities and for setting appropriate control limits in accordance with regulatory guidelines. arastirmax.comajprd.com

Analytical Method Validation Principles for this compound Quantification

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the quantification of this compound, method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics. europa.eu These characteristics ensure the reliability, accuracy, and precision of the analytical results.

Specificity and Selectivity Assessment for Matrix Interference

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. europa.eu In the context of this compound, this means the method must be able to distinguish and quantify Impurity H without interference from the Cimetidine API, other related impurities, excipients, or degradation products. wdh.ac.id

The selectivity of the method is demonstrated by showing that the analytical signal for Impurity H is not affected by these other components. This is typically achieved by analyzing placebo samples (a mixture of all formulation components except the API) and spiked samples. wdh.ac.id Chromatographic techniques like HPLC are particularly well-suited for this, as they can achieve baseline separation of the analyte from potentially interfering substances. The use of a photodiode array (PDA) detector can further aid in assessing peak purity and confirming that the chromatographic peak for Impurity H is not co-eluted with other compounds.

Linearity, Range, and Calibration Curve Establishment

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu To establish the linearity for this compound quantification, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration to generate a calibration curve.

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For an impurity quantification method, the range should typically span from the reporting level of the impurity to 120% of the specification limit. researchgate.net

A typical calibration curve for this compound would be established by analyzing a minimum of five concentrations. The data is then subjected to statistical analysis, such as linear regression, to determine the correlation coefficient (r), y-intercept, and slope of the regression line. A correlation coefficient close to 1.0 indicates a strong linear relationship. researchgate.net

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.1 | 1502 |

| 0.5 | 7510 |

| 1.0 | 15025 |

| 2.0 | 30050 |

| 5.0 | 75125 |

| Correlation Coefficient (r) | 0.9999 |

This table contains illustrative data and does not represent actual experimental results.

Accuracy and Precision Studies (Repeatability and Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is typically assessed by performing recovery studies, where a known amount of the impurity standard is added to a sample matrix and the percentage of the added impurity that is recovered by the analytical method is calculated. europa.eu For this compound, accuracy should be evaluated at a minimum of three concentration levels covering the specified range. europa.eu

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.eu

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Table 2: Illustrative Accuracy and Precision Data for this compound

| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD%) | Intermediate Precision (RSD%) |

|---|---|---|---|

| Low | 98.5% | 1.2% | 1.8% |

| Medium | 101.2% | 0.8% | 1.5% |

This table contains illustrative data and does not represent actual experimental results.

Detection Limit (LOD) and Quantitation Limit (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

For impurity analysis, the LOQ is a critical parameter. There are several methods for determining the LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ. researchgate.net

Based on the Standard Deviation of the Response and the Slope: This method uses the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line) and S is the slope of the calibration curve. researchgate.net

The determined LOQ should be subsequently validated by analyzing a suitable number of samples known to be near or at the LOQ and demonstrating that the precision and accuracy are acceptable at this concentration. europa.eu

Table 3: Illustrative LOD and LOQ Values for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.03 |

This table contains illustrative data and does not represent actual experimental results.

Robustness and Ruggedness Evaluation for Method Transfer

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scribd.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. scribd.comut.ee

To evaluate the robustness of the method for quantifying this compound, small variations are intentionally introduced to the method parameters. For an HPLC method, these could include:

pH of the mobile phase

Composition of the mobile phase

Column temperature

Flow rate

The effect of these changes on the analytical results is then evaluated. wdh.ac.id A robust method will show minimal variation in the results when these parameters are slightly altered. This evaluation is crucial to ensure that the method is reliable and transferable to other laboratories and instruments. scribd.com

Table 4: Illustrative Robustness Study for this compound Analysis

| Parameter Varied | Variation | Effect on Results (e.g., % Change in Peak Area) |

|---|---|---|

| Mobile Phase pH | ± 0.2 | < 2.0% |

| Mobile Phase Composition | ± 2% organic | < 1.5% |

| Column Temperature | ± 5 °C | < 2.5% |

This table contains illustrative data and does not represent actual experimental results.

System Suitability Testing for Method Performance Monitoring

System Suitability Testing (SST) is a mandatory component of analytical procedures, designed to verify that the chromatographic system is performing adequately for the intended analysis. For the quantification of this compound and other related substances, the European Pharmacopoeia outlines a specific liquid chromatography method. drugfuture.com

The performance of this method is monitored using a Cimetidine for system suitability Chemical Reference Substance (CRS), which is a mixture containing Cimetidine and specified impurities, including Impurity H. drugfuture.comlgcstandards.com The purpose of SST is not to achieve optimal performance, but to ensure the system meets the minimum acceptable criteria for a valid analysis. researchgate.net Key parameters defined in the pharmacopoeia for this method include:

Resolution: The system must be capable of separating critical peaks. The EP monograph specifies a minimum resolution of 1.5 between the peaks for Impurity D and Impurity C, ensuring that closely eluting compounds are distinguished. drugfuture.com

Peak Identification: The chromatogram from the system suitability CRS is used to unequivocally identify the peaks corresponding to each specified impurity, including Impurity H. drugfuture.com

Relative Retention Time: The method provides expected retention times for impurities relative to the Cimetidine peak. For Impurity H, the relative retention time is approximately 2.3, with the Cimetidine peak eluting at around 18 minutes. drugfuture.com

The analytical method typically employs a spectrophotometric detector set at a wavelength of 220 nm. drugfuture.com Adherence to these SST parameters confirms that the analytical system is fit for purpose before proceeding with the analysis of any test samples.

Interactive Table: European Pharmacopoeia SST Parameters for Cimetidine Impurities Click on the headers to sort the data.

| Parameter | Impurity | Specification | Purpose |

| Relative Retention | Impurity G | ~ 0.2 | Identification |

| Relative Retention | Impurity E | ~ 0.4 | Identification |

| Relative Retention | Impurity D | ~ 1.5 | Identification |

| Relative Retention | Impurity C | ~ 1.6 | Identification |

| Relative Retention | Impurity B | ~ 2.0 | Identification |

| Relative Retention | Impurity H | ~ 2.3 | Identification |

| Relative Retention | Impurity F | ~ 4.6 | Identification |

| Resolution | Impurities D and C | ≥ 1.5 | Ensures separation of critical adjacent peaks |

Data sourced from the European Pharmacopoeia monograph for Cimetidine. drugfuture.com

Impurity Reference Standard Generation and Characterization

The accurate quantification of any impurity relies on the availability of a high-quality, well-characterized reference standard. novachem.com.au The generation of a reference standard for this compound is a multi-step process involving synthesis, purification, and rigorous analytical characterization.

Reference standards for impurities that are not commercially available as reagents must be synthesized. enamine.net While specific, proprietary synthesis routes for this compound are not publicly detailed, a general and scientifically established approach for producing such standards involves several key stages. nih.gov

First, the impurity is often isolated from crude, pilot-scale batches of the API using preparative chromatography techniques. nih.gov The isolated substance then undergoes extensive structural elucidation. Following this, a dedicated synthetic route is designed and executed to produce the reference material in a controlled manner. enamine.netnih.gov For Impurity H, its chemical name, 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine), suggests its formation may involve the oxidative coupling of a thiol-containing intermediate present in the Cimetidine manufacturing process. The verification of the synthesized material is confirmed by comparing its spectral and chromatographic data against that of the initially isolated impurity. nih.gov

Once a batch of the reference material for Impurity H is synthesized, it must undergo a comprehensive purity assessment to establish its quality. This process is documented in a Certificate of Analysis (CoA), which accompanies the reference standard. amazonaws.com The characterization involves a suite of advanced analytical techniques to confirm the identity and determine the purity of the standard. enamine.netcmscientifica.com.br

Key analytical methods used for characterization include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, ensuring all atoms are correctly placed. nih.gov

Mass Spectrometry (MS): This technique verifies the molecular weight of the impurity and provides fragmentation data that further supports its structural identity. nih.gov

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC), often with a universal detector or multiple wavelengths, is used to determine the area percentage purity of the compound, separating it from any residual starting materials or by-products of the synthesis. enamine.net

Additional Tests: Other analyses such as elemental analysis, water content (e.g., by Karl Fischer titration), and residual solvent analysis may also be performed to provide a complete purity profile. amazonaws.com

The CoA summarizes the results of these tests, providing the user with the necessary data to use the standard for quantitative purposes. novachem.com.au

For the highest level of metrological traceability, impurity standards can be qualified as Certified Reference Materials (CRMs). A CRM is a reference material characterized by a metrologically valid procedure for one or more properties, and it is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. novachem.com.au

The establishment of this compound as a CRM involves its production and certification in accordance with stringent international standards, primarily:

ISO 17034: This standard outlines the general requirements for the competence of reference material producers. cmscientifica.com.br

ISO/IEC 17025: This specifies the general requirements for the competence of testing and calibration laboratories that perform the characterization measurements. cmscientifica.com.br

CRMs offer a high degree of confidence and are often traceable to primary standards from major pharmacopoeias like the USP, EP, and BP, where available. This ensures their suitability for critical applications such as validating analytical methods and calibrating in-house working standards used in routine quality control.

Purity Assessment of Synthesized Impurity Standards

Quality Control Strategies for Impurity H Mitigation and Monitoring

A robust quality control strategy does not rely solely on final product testing but integrates control throughout the manufacturing process. The goal is to understand how and when an impurity is formed and to implement measures to control it at the source. researchgate.netregistech.com

In-process controls are checks performed during production to monitor and, if necessary, adjust the process to ensure the intermediate and final product conform to their specifications. A thorough investigation of the manufacturing process is necessary to identify the origin of Impurity H, whether it arises from starting materials or is formed during specific reaction steps. enamine.net

While specific IPCs for Impurity H are not publicly documented, general strategies for impurity control in Cimetidine manufacturing are instructive. These methodologies rely on a deep understanding of the process chemistry and a proactive approach to impurity management. registech.comgoogle.com

Key IPC strategies include:

Control of Critical Process Parameters: The formation of impurities can be highly sensitive to reaction conditions. For other cimetidine impurities, parameters such as pH, temperature, and solvent polarity have been shown to be critical. By carefully controlling these parameters within defined ranges, the formation of by-products like Impurity H can be minimized.

Raw Material Qualification: Impurities can be introduced with the starting materials. A comprehensive quality control program includes rigorous testing of all incoming raw materials to ensure they meet the required purity standards before being used in the manufacturing process. registech.com

Real-time Monitoring: Implementing in-process analytical testing, such as HPLC sampling at regular intervals during a critical reaction step, allows for real-time monitoring of impurity levels. This provides an opportunity to adjust the process or stop it if impurity levels exceed a pre-defined action limit.

Process Optimization: A holistic approach involves a feedback loop between analytical and process chemistry teams. registech.com If an impurity like Impurity H is detected, the process can be re-evaluated and optimized—for example, by changing a reagent or modifying purification steps—to reduce its formation in subsequent batches. google.com

By implementing such IPCs, manufacturers can build quality into the product, ensuring that levels of this compound are consistently controlled and remain well below the limits specified by regulatory authorities.

Release Testing Methodologies for this compound

The quantification and control of this compound in the final drug product are critical for ensuring its quality and safety. Release testing methodologies are employed to identify and quantify this specific impurity, ensuring it does not exceed the established limits set by regulatory bodies like the European Pharmacopoeia (EP). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. nih.gov

A typical HPLC method for the simultaneous assay of cimetidine and its related impurities utilizes a reversed-phase system. nih.gov This approach effectively separates the active pharmaceutical ingredient (API) from its impurities, including Impurity H. The use of a diode-array detector allows for the specific detection and quantification of each component. nih.gov Certified Reference Materials (CRMs) of this compound are essential for these analyses, serving as standards for method development, validation, and routine quality control. sigmaaldrich.com These reference standards ensure the accuracy and reliability of the quantification, with traceability to primary standards from pharmacopoeias such as the USP and EP. sigmaaldrich.com

The selection of chromatographic conditions is crucial for achieving adequate separation and sensitivity. While specific parameters can vary between laboratories and specific product formulations, a general framework for a release testing method is outlined below.

Table 1: Illustrative HPLC Parameters for Release Testing of this compound

| Parameter | Typical Conditions |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., Inertsil ODS-3; 5 µm, 4.6 x 250 mm) nih.gov |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) nih.gov |

| Flow Rate | Typically in the range of 1.0 - 1.5 mL/min |

| Detection | UV spectrophotometry, often at a wavelength where both cimetidine and the impurity have significant absorbance (e.g., 220 nm) |

| Injection Volume | 20 µL nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

It is imperative that the analytical method used for release testing is validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines. This validation process ensures the method is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound. nih.gov

Stability-Indicating Method Development for this compound

A stability-indicating analytical method is essential to monitor the potential increase of this compound and the formation of other degradation products over the shelf-life of the drug product. Such a method must be able to separate the impurity from the intact API and any other degradants that may form under various stress conditions. scielo.brscielo.br The development and validation of these methods are guided by ICH Q1A(R2) principles.

The core of developing a stability-indicating method involves subjecting the drug substance and drug product to forced degradation studies. These studies expose the material to a range of harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. scielo.br This process helps to ensure the analytical method's specificity and its ability to resolve all potential degradation products from the analyte of interest.

For instance, literature describes forced degradation studies on related H2-receptor antagonists where solutions were exposed to conditions such as 1 M HCl at 60°C, 1 M NaOH at 60°C, and 3% H₂O₂ at room temperature. scielo.br While specific conditions for cimetidine and Impurity H would need to be optimized, this approach is standard. The goal is to achieve a level of degradation that is significant enough to produce and detect degradation products without completely degrading the API.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing stability-indicating methods for cimetidine and its impurities. nih.govscielo.br These methods offer the necessary resolution and sensitivity to separate and quantify closely related compounds.

Table 2: Key Aspects of Stability-Indicating Method Development for this compound

| Aspect | Description |

| Forced Degradation Conditions | Exposure to acid (e.g., HCl), base (e.g., NaOH), oxidation (e.g., H₂O₂), heat (e.g., 105°C), and light (photolytic degradation) to generate potential degradation products. scielo.br |

| Chromatographic Separation | Development of an HPLC or UPLC method capable of separating Cimetidine, this compound, and all significant degradation products. This often involves optimizing the mobile phase composition, pH, column type, and gradient elution. scielo.brscielo.br |

| Peak Purity Analysis | Use of a photodiode array (PDA) detector to assess the spectral purity of the analyte and impurity peaks in stressed samples, ensuring they are not co-eluting with other degradants. scielo.br |

| Method Validation | Comprehensive validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govscielo.br |

The validated stability-indicating method is then used in formal stability studies, where the drug product is stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Samples are tested at specified time points to monitor the concentration of this compound and ensure it remains within the accepted specification throughout the product's shelf life.

Application of Computational Chemistry and Chemoinformatics in Impurity Research

Computational chemistry and chemoinformatics have become indispensable tools in pharmaceutical sciences, offering powerful predictive capabilities that accelerate research and enhance understanding of molecular systems. These in silico methods are increasingly applied to impurity research to predict formation pathways, elucidate reaction mechanisms, and characterize potential biological activities without synthesizing the actual compound.

The prediction of potential degradation products is a key step in developing stable pharmaceutical formulations and robust manufacturing processes. Software applications that leverage extensive knowledge bases of chemical reactions can predict the degradation of APIs under various stress conditions. nih.govspringernature.com

For Cimetidine, these tools can simulate its degradation under oxidative stress, a key factor in the formation of Impurity H. The software analyzes the cimetidine structure for functional groups susceptible to oxidation, such as the thioether in the side chain. csbsju.edu By applying reaction rules for oxidation, the system can predict the formation of intermediates, such as a sulfenyl radical or a related species, which can then dimerize to form the disulfide bond characteristic of Impurity H. This predictive capability allows scientists to anticipate the formation of such impurities and proactively design control strategies. Studies have shown that predictive software performance improves as knowledge bases are refined, increasing the ability to forecast experimentally observed degradants. researchgate.net

Table 1: Hypothetical In Silico Degradation Prediction for this compound

| Parameter | Description | Example Input/Setting for Cimetidine | Predicted Outcome |

|---|---|---|---|

| Parent Molecule | The structure of the Active Pharmaceutical Ingredient (API). | Cimetidine | - |

| Stress Condition | The environmental factor being simulated. | Oxidative (e.g., H₂O₂, AIBN) | - |

| Reaction Engine | The core algorithm applying chemical transformation rules. | Knowledge-based expert system (e.g., Zeneth) | - |

| Predicted Pathway | The step-by-step transformation from the parent molecule. | 1. Oxidation of thioether. 2. Dimerization of reactive intermediate. | Formation of 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine). clearsynth.com |

| Confidence Score | The likelihood of the predicted transformation occurring. | Medium to High (based on known thioether chemistry) | - |

This table is illustrative and based on the general capabilities of degradation prediction software.

While in silico tools predict what might form, molecular modeling helps to understand how it forms. Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathway for the formation of this compound at a quantum-mechanical level. Researchers can calculate the energy profiles of various potential mechanisms, identifying the most energetically favorable route.

For Impurity H, this would involve modeling the homolytic or heterolytic cleavage of the C-S bond or S-H bond of a precursor under oxidative conditions, the stability of the resulting intermediates, and the transition state energies for the dimerization step. This detailed mechanistic understanding is crucial for identifying the precise process parameters that favor or inhibit the impurity's formation. Studies on the aqueous chlorination of cimetidine have similarly used kinetic analysis and intermediate characterization to propose detailed reaction mechanisms for its degradation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity. nih.gov In the context of pharmaceutical impurities, QSAR is a vital component of safety assessment, particularly for predicting toxicological endpoints like mutagenicity, as outlined in the ICH M7 guideline. toxstrategies.com

For this compound, a QSAR assessment would be performed to evaluate its potential for genotoxicity. The process involves submitting the chemical structure of the impurity to validated QSAR software platforms (which can be expert rule-based or statistical-based). toxstrategies.com These platforms compare the structural features (or "structural alerts") within Impurity H to a large database of compounds with known toxicological data. The model then provides a prediction regarding the likelihood of the impurity being mutagenic. This in silico assessment helps in risk classification and determines the level of control required for the impurity, often avoiding the need for extensive and costly toxicological studies.

Table 2: Generalized QSAR Workflow for Impurity Characterization

| Step | Description | Application to this compound |

|---|---|---|